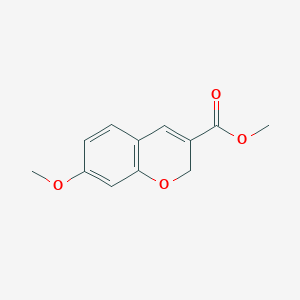

methyl 7-methoxy-2H-chromene-3-carboxylate

Descripción general

Descripción

Methyl 7-methoxy-2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family, which are known for their diverse biological and pharmaceutical properties. This compound features a chromene core with a methoxy group at the 7th position and a carboxylate ester at the 3rd position

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the Pechmann condensation reaction, which involves the reaction of resorcinol with a β-keto ester in the presence of an acid catalyst.

Modern Approaches: Advances in synthetic chemistry have led to the development of more efficient methods, such as the use of microwave-assisted synthesis or metal-catalyzed reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and green chemistry principles are often employed to enhance sustainability and reduce environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, with various nucleophiles replacing the methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are typical reducing agents.

Substitution: Nucleophiles such as hydroxide (OH-), alkoxides, and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Lead Structure for Drug Development

Methyl 7-methoxy-2H-chromene-3-carboxylate has been identified as a promising lead structure in the development of new anti-inflammatory and analgesic drugs. Its structural features facilitate interactions with biological targets, making it valuable in pharmaceutical research .

Case Study: Anticancer Activity

Research has shown that derivatives of chromene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines, demonstrating significant growth inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.0 |

| This compound | HCT-116 | 4.5 |

| This compound | HepG-2 | 6.0 |

Natural Product Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in synthesizing various natural products, which are crucial for developing herbal medicines and dietary supplements. Its role in the synthesis of coumarin derivatives has been particularly noted .

Example of Synthesis

A library of coumarins was prepared using this compound as a precursor, leading to compounds with enhanced biological activities against pathogens such as Trypanosoma cruzi, the causative agent of Chagas disease .

Antioxidant Research

Oxidative Stress Studies

this compound is recognized for its antioxidant properties, making it a focal point in studies aimed at developing products that combat oxidative stress. This is particularly relevant in the food and cosmetic industries where oxidative stability is crucial .

Research Findings

Studies indicate that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage. Its efficacy was compared to well-known antioxidants, showing promising results in reducing oxidative stress markers in vitro .

Biochemical Studies

Cellular Process Exploration

Researchers utilize this compound to explore its effects on cellular processes, aiding in understanding metabolic pathways and disease mechanisms. Its influence on enzyme activity has been documented, particularly regarding dipeptidyl peptidase inhibitors .

Material Science

Novel Materials Development

The unique chemical structure of this compound allows for applications in creating novel materials such as polymers and coatings. These materials exhibit enhanced durability and functionality due to the incorporation of chromene moieties into their structure .

Application Example: Coatings

Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation, making it suitable for various industrial applications .

Mecanismo De Acción

The mechanism by which methyl 7-methoxy-2H-chromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Coumarin: A closely related compound with similar biological activities.

Chromone: Another chromene derivative with comparable chemical properties.

Flavonoids: A class of compounds that share structural similarities with chromenes and exhibit similar biological activities.

Uniqueness: Methyl 7-methoxy-2H-chromene-3-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other chromene derivatives.

Actividad Biológica

Methyl 7-methoxy-2H-chromene-3-carboxylate, a derivative of the chromene family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its chromene backbone, which consists of a benzopyran structure with a methoxy group at the 7-position and a carboxylate group at the 3-position. This unique structure is crucial for its biological activity, influencing its interactions with various biological targets.

Antioxidant Properties

One of the notable activities of this compound is its antioxidant capability . Research indicates that compounds in the chromene class can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders .

Antimicrobial Activity

Studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2d | 8 | Enterococcus faecalis |

| 2d | 8 | Staphylococcus aureus |

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. It exhibits selective cytotoxicity, particularly against breast cancer (MCF-7) and colon cancer cell lines, suggesting its potential as an anticancer agent . The mechanisms involve apoptosis induction and disruption of cellular processes critical for tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. Modifications at specific positions on the chromene ring can enhance biological activity. For example:

- Methoxy Group at Position 7 : Enhances antioxidant and antimicrobial properties.

- Carboxylate Group at Position 3 : Essential for interaction with biological targets.

Case Studies

- Antiviral Activity : A study highlighted that certain chromene derivatives exhibited significant antiviral activity against HIV by inhibiting viral replication pathways . The EC50 values for these compounds were notably lower than those of standard antiviral drugs.

- Anti-inflammatory Effects : Research has also indicated that this compound can modulate inflammatory pathways, reducing cytokine production in vitro, which may have implications for treating inflammatory diseases .

Propiedades

IUPAC Name |

methyl 7-methoxy-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-14-10-4-3-8-5-9(12(13)15-2)7-16-11(8)6-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIVJFUNDNIKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(CO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680037 | |

| Record name | Methyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86236-08-0 | |

| Record name | Methyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.